![molecular formula C26H19NO6 B2620076 [2-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-oxochromene-3-carboxylate CAS No. 324580-69-0](/img/structure/B2620076.png)
[2-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-oxochromene-3-carboxylate
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Overview
Description
[2-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-oxochromene-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of [2-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-oxochromene-3-carboxylate is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
[2-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-oxochromene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. It has also been shown to have antibacterial activity against certain strains of bacteria.
Advantages And Limitations For Lab Experiments
One advantage of using [2-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-oxochromene-3-carboxylate in lab experiments is its potential as a fluorescent probe for detecting metal ions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the research on [2-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-oxochromene-3-carboxylate. One direction is to further investigate its anti-inflammatory and anti-cancer properties and explore its potential use as a therapeutic agent. Another direction is to explore its potential use as a fluorescent probe for detecting other types of molecules. Additionally, further studies are needed to fully understand its mechanism of action and potential limitations in lab experiments.
In conclusion, [2-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-oxochromene-3-carboxylate is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various applications.
Synthesis Methods
The synthesis of [2-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-oxochromene-3-carboxylate involves the reaction of 2-hydroxychromone-3-carboxylic acid with 2-aminobenzaldehyde and ethyl acetoacetate in the presence of a catalyst. The resulting product is then purified using column chromatography.
Scientific Research Applications
[2-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-oxochromene-3-carboxylate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
[2-[(4-ethoxycarbonylphenyl)iminomethyl]phenyl] 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO6/c1-2-31-24(28)17-11-13-20(14-12-17)27-16-19-8-4-6-10-23(19)33-26(30)21-15-18-7-3-5-9-22(18)32-25(21)29/h3-16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKLVQYVWVGVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2OC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Ethoxycarbonylphenyl)iminomethyl]phenyl] 2-oxochromene-3-carboxylate |
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